

# VUF 8328: A Comparative Analysis of Histamine Receptor Cross-Reactivity

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## Compound of Interest

Compound Name: Vuf 8328

Cat. No.: B15609522

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This guide provides an objective comparison of the binding affinity and functional activity of **VUF 8328** across the four human histamine receptor subtypes (H1R, H2R, H3R, and H4R). The data presented is compiled from peer-reviewed scientific literature to offer a clear perspective on the compound's selectivity profile. This guide also includes detailed experimental protocols for the key assays used to characterize histamine receptor ligands.

## Introduction to VUF 8328

**VUF 8328** is a research compound that has been characterized as a ligand for histamine receptors. Understanding its cross-reactivity is crucial for interpreting experimental results and for the development of selective therapeutic agents. This guide compares the binding profile of **VUF 8328** with two well-characterized reference compounds:

- JNJ 7777120: A highly potent and selective H4R antagonist.<sup>[1]</sup>
- Thioperamide: A classical histamine receptor ligand known for its potent antagonist/inverse agonist activity at both H3 and H4 receptors.

## Comparative Binding Affinity

The binding affinity of a ligand for its receptor is a primary determinant of its potency and selectivity. The following table summarizes the binding affinities (expressed as pKi values) of

**VUF 8328** and the comparator compounds at each of the four human histamine receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki); a higher pKi value indicates a higher binding affinity.

Compound	pKi at hH1R	pKi at hH2R	pKi at hH3R	pKi at hH4R
VUF 8328	5.8	< 5.0	6.4	8.1
JNJ 7777120	< 5.5	< 5.5	< 5.5	8.8
Thioperamide	< 5.0	< 5.0	8.4	8.1

Data for **VUF 8328** is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467. Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.

Interpretation of Binding Data:

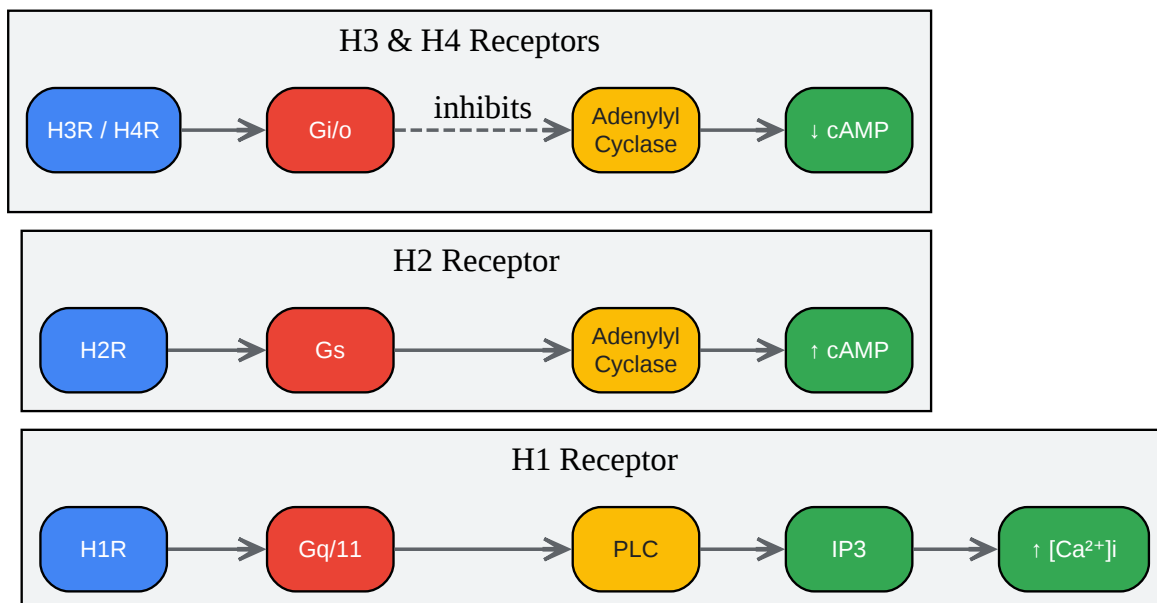
- **VUF 8328** demonstrates the highest affinity for the histamine H4 receptor (pKi = 8.1), with approximately 50-fold selectivity over the H3 receptor (pKi = 6.4). Its affinity for H1R is significantly lower, and it shows negligible binding to H2R. This profile suggests that **VUF 8328** is a potent H4R ligand with moderate cross-reactivity for the H3R.
- JNJ 7777120 exhibits high affinity and exceptional selectivity for the H4R (pKi = 8.8), with over 1000-fold selectivity against H1R, H2R, and H3R.[\[1\]](#)
- Thioperamide displays high affinity for both H3R (pKi = 8.4) and H4R (pKi = 8.1), confirming its dual-target profile.

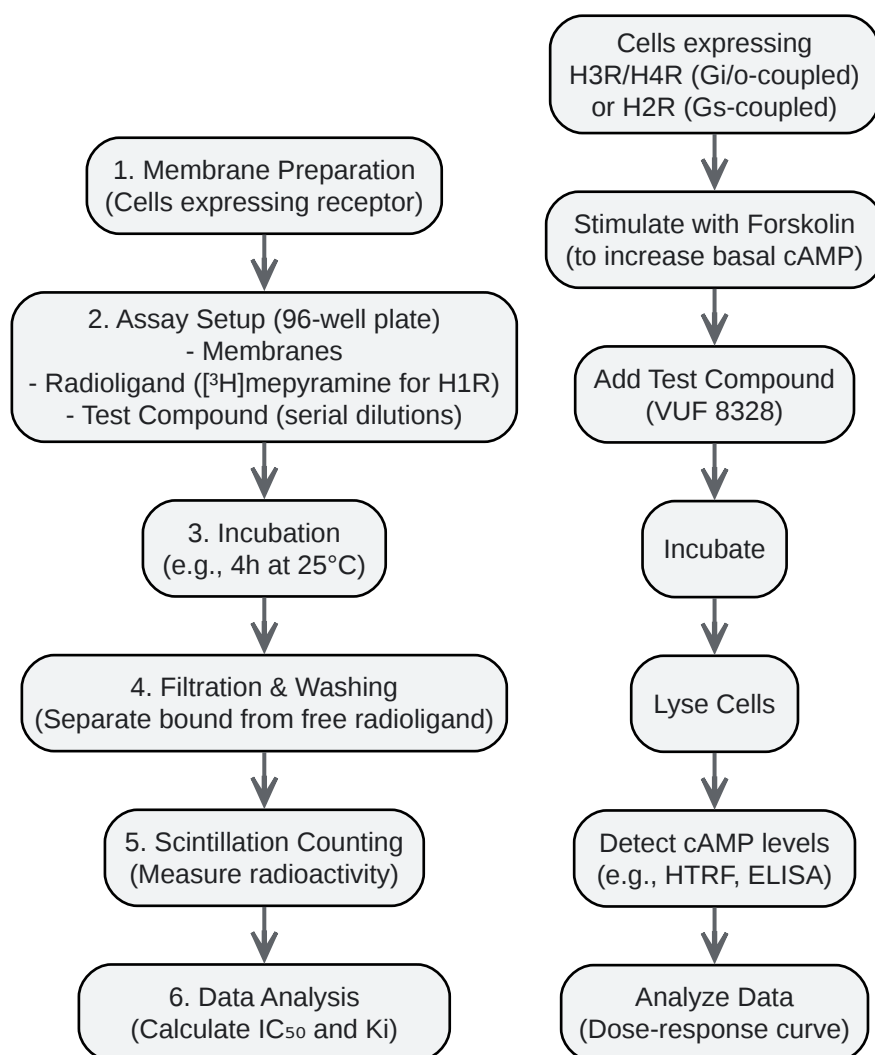
## Functional Activity Profile

While direct functional data for **VUF 8328** is not extensively published, the activity of structurally related compounds, such as VUF 8430, provides strong inferential evidence. VUF 8430, a known H4R agonist, also demonstrates full agonist activity at the H3R, while being inactive at H1R and H2R.[\[2\]](#)[\[3\]](#) Based on this, **VUF 8328** is predicted to act as an agonist at both the H4 and H3 receptors, with significantly higher potency at H4R.

Histamine Receptor Signaling Pathways:

Histamine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses through different signaling cascades.





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## References

- 1. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties  
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 -  
PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
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